4-Amino-5,8-dichloroquinoline
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Overview
Description
4-Amino-5,8-dichloroquinoline is a chemical compound with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,8-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines . The reaction conditions often include the use of solvents like ethanol and heating under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,8-dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: These reactions can modify the quinoline ring structure, potentially leading to different functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and solvents like ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Amino-5,8-dichloroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5,8-dichloroquinoline is similar to that of other aminoquinolines. It is believed to interfere with the heme detoxification process in parasites, leading to the accumulation of toxic heme and subsequent parasite death . This mechanism is particularly relevant in the context of its antimalarial activity.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 4-Amino-5,8-dichloroquinoline.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Its dual chlorine substitution at positions 5 and 8 distinguishes it from other similar compounds and may confer unique properties in terms of its interactions with biological targets .
Properties
CAS No. |
948292-69-1 |
---|---|
Molecular Formula |
C9H6Cl2N2 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,8-dichloroquinolin-4-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H,(H2,12,13) |
InChI Key |
VAMYJFOVVUCEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CC=N2)N)Cl |
Origin of Product |
United States |
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